molecular formula C21H24ClN2O3Re B6308434 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium CAS No. 165612-19-1

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium

Cat. No.: B6308434
CAS No.: 165612-19-1
M. Wt: 574.1 g/mol
InChI Key: NVKZHMBAFXROBZ-UHFFFAOYSA-M
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Description

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium is a complex organometallic compound It is known for its unique structure, which includes a rhenium center coordinated with carbon monoxide and a pyridine ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium typically involves the reaction of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine with a rhenium precursor, such as rhenium pentachloride, in the presence of carbon monoxide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the complex .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state rhenium complexes, while substitution reactions can produce a variety of rhenium-ligand complexes .

Mechanism of Action

The mechanism by which 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium exerts its effects involves the coordination of the rhenium center with various substrates. This coordination can activate the substrates, making them more reactive and facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium is unique due to its complex structure, which includes a rhenium center coordinated with carbon monoxide and a pyridine ligand. This unique structure imparts specific reactivity and properties that are not observed in simpler pyridine derivatives or other similar compounds .

Properties

IUPAC Name

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;carbon monoxide;chlororhenium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2.3CO.ClH.Re/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;3*1-2;;/h7-12H,1-6H3;;;;1H;/q;;;;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKZHMBAFXROBZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.[C-]#[O+].[C-]#[O+].[C-]#[O+].Cl[Re]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN2O3Re
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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